

Application Notes and Protocols for AMG-208 in Cell Culture

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For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG-208 is a potent and selective, orally bioavailable small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2][3] c-Met and its ligand, Hepatocyte Growth Factor (HGF), play crucial roles in various cellular processes, including proliferation, survival, migration, and invasion.[4] Dysregulation of the HGF/c-Met signaling pathway is implicated in the progression of numerous human cancers, making it a key target for therapeutic intervention.[4][5][6] AMG-208 has been shown to inhibit both ligand-dependent and ligand-independent c-Met activation.

[3][7] These application notes provide detailed protocols for the preparation and use of AMG-208 in a cell culture setting to investigate its biological effects.

Physicochemical and Biological Properties

A summary of the key properties of **AMG-208** is provided in the table below for easy reference.



Property	Value	Reference
Molecular Weight	383.4 g/mol	[1][8]
Formula	C22H17N5O2	[1][8]
CAS Number	1002304-34-8	[1][8]
Mechanism of Action	Selective inhibitor of c-Met and RON receptor tyrosine kinases.	[1]
IC ₅₀ (cell-free c-Met kinase assay)	9 nM	[1]
IC₅₀ (HGF-mediated c-Met phosphorylation in PC3 cells)	46 nM	[1][2][9]
IC ₅₀ (wild-type c-Met)	5.2 nM	[4][8]
IC50 (VEGFR2)	112 nM	[4][8]
Solubility	≥3.83 mg/mL in DMSO	[2][9]
Storage (Powder)	3 years at -20°C	[1]
Storage (Stock Solution)	Up to 1 month at -20°C or 6 months at -80°C (aliquoted)	[7][9]

Experimental Protocols

1. Preparation of AMG-208 Stock Solution (10 mM)

Materials:

- AMG-208 powder
- Dimethyl sulfoxide (DMSO), cell culture grade, sterile
- Sterile microcentrifuge tubes

Procedure:



- AMG-208 is poorly soluble in aqueous solutions but is soluble in DMSO.[2] To prepare a 10 mM stock solution, weigh out the appropriate amount of AMG-208 powder. For example, to prepare 1 mL of a 10 mM stock solution, use the following calculation:
 - Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight (g/mol) x 1000 (mg/g)
 - Mass (mg) = 0.010 mol/L x 0.001 L x 383.4 g/mol x 1000 mg/g = 3.834 mg
- Add the calculated amount of AMG-208 powder to a sterile microcentrifuge tube.
- Add the appropriate volume of sterile DMSO to the tube.
- To aid dissolution, gently vortex the tube and/or warm it to 37°C. An ultrasonic bath can also be used for a short period.[9]
- Once completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[7][9]
- Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[9]
- 2. Preparation of Working Solutions and Treatment of Cells

Materials:

- 10 mM AMG-208 stock solution in DMSO
- Complete cell culture medium appropriate for the cell line being used
- Cells plated in multi-well plates, flasks, or dishes

Procedure:

- Thaw a single aliquot of the 10 mM **AMG-208** stock solution at room temperature.
- Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the
 desired final concentrations for your experiment. It is crucial to perform a dose-response
 experiment to determine the optimal concentration for your specific cell line and experimental
 conditions. A starting point could be a range from 1 nM to 1 μM.

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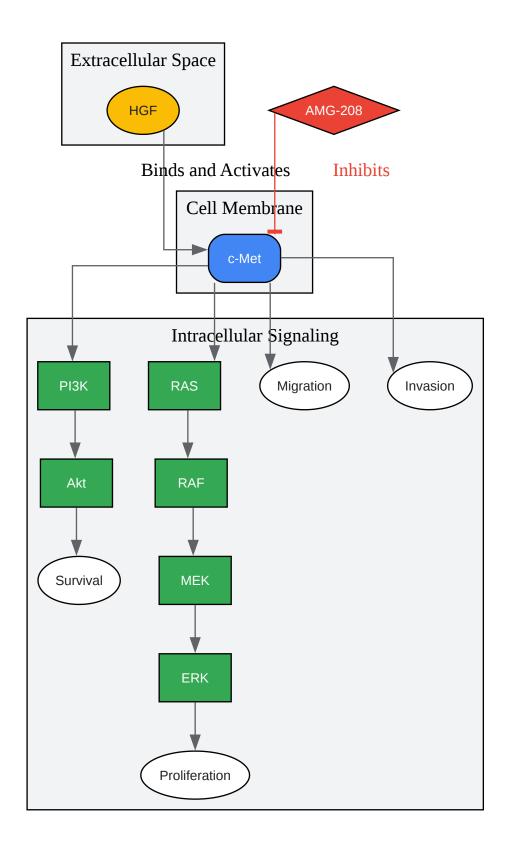




- Important: To avoid precipitation of the compound, it is recommended to first dilute the
 DMSO stock solution in a small volume of cell culture medium and then add this intermediate
 dilution to the final volume of medium in the cell culture vessel. The final concentration of
 DMSO in the cell culture medium should be kept low, typically below 0.1-0.5%, as higher
 concentrations can be toxic to cells.[10][11] Always include a vehicle control (medium with
 the same final concentration of DMSO) in your experiments.
- Remove the existing medium from the cultured cells.
- Add the cell culture medium containing the desired final concentration of AMG-208 to the cells.
- Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
- Following incubation, proceed with downstream assays such as cell viability assays (e.g., MTS, WST-1), Western blotting for pathway analysis, or migration/invasion assays.[12][13]

Visualization of Pathways and Workflows

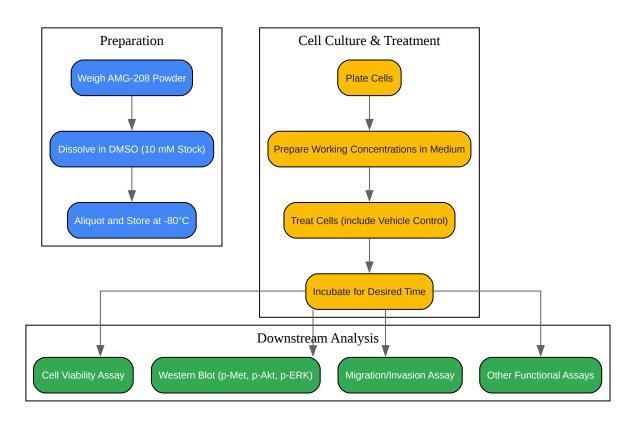




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Caption: AMG-208 inhibits HGF-induced c-Met signaling pathways.





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Caption: Experimental workflow for **AMG-208** in cell culture.

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